molecular formula C5H8O2S2 B563867 3-Butynyl Methanethiosulfonate CAS No. 1170318-61-2

3-Butynyl Methanethiosulfonate

Cat. No.: B563867
CAS No.: 1170318-61-2
M. Wt: 164.237
InChI Key: NJKFQNLAZCMRTN-UHFFFAOYSA-N
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Description

Significance of Alkyne-Tagged Reagents in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. mdpi.com Alkyne-tagged reagents are of paramount significance in this field, primarily due to their participation in one of the most well-known bioorthogonal reactions: the azide-alkyne cycloaddition. nih.govacs.org

The terminal alkyne group is small, relatively stable in biological environments, and largely absent from natural metabolites, which prevents unwanted side reactions. nih.govchempep.com This makes it an ideal chemical handle for labeling biomolecules like proteins, glycans, and nucleic acids. chempep.comthermofisher.com The labeling process is typically a two-step strategy: first, a biomolecule is metabolically, genetically, or chemically incorporating an alkyne-containing building block. acs.org Second, a probe molecule containing a complementary azide (B81097) group is introduced, which reacts specifically with the alkyne tag. acs.org

There are two main versions of the azide-alkyne cycloaddition:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage. However, the copper catalyst can be toxic to cells, which sometimes limits its application in living organisms. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, strained cyclooctynes were developed. acs.org The ring strain in these molecules allows them to react with azides without the need for a catalyst, making SPAAC more suitable for in vivo studies, although its reaction kinetics can be slower than CuAAC. acs.orgchempep.com

The versatility and reliability of the alkyne-azide reaction have made alkyne-tagged reagents indispensable tools for a wide range of applications, including tracking protein synthesis, visualizing cellular components, and identifying drug targets. chempep.comthermofisher.com

Reaction TypeKey FeatureCatalystCommon Application
CuAAC Fast kinetics, high efficiencyCopper(I)In vitro conjugation, fixed cell imaging
SPAAC No exogenous catalyst requiredNone (uses ring strain)Live cell and in vivo imaging

Table 2: Comparison of Major Alkyne-Based Bioorthogonal Reactions.

Role of Methanethiosulfonate (B1239399) Scaffolds in Molecular Design

The methanethiosulfonate (MTS) group is a key functional moiety used in molecular design, particularly for the targeted modification of proteins. MTS reagents are highly electrophilic and exhibit a strong and specific reactivity towards thiol groups (sulfhydryl groups), such as those found in the amino acid cysteine. This reaction, known as thiol-disulfide exchange, results in the formation of a stable disulfide bond between the target molecule and the MTS reagent, releasing methanesulfinic acid as a byproduct.

This selective reactivity makes MTS compounds powerful tools for:

Site-Specific Protein Labeling: By targeting either naturally occurring or genetically introduced cysteine residues, researchers can attach probes, tags, or other functional molecules to specific locations on a protein's surface. This precision is crucial for studying protein structure, function, and dynamics.

Ion Channel Research: MTS reagents have been extensively used to study the structure and function of ion channels. By modifying cysteine residues within the channel pore, scientists can probe the accessibility of different regions and understand the conformational changes that occur during channel gating.

Creating Functional Materials: MTS groups can be used to anchor molecules onto surfaces or to functionalize polymers. surrey.ac.uk For instance, the reaction of an MTS reagent with a thiol-modified surface allows for the covalent attachment of molecules bearing the MTS scaffold, enabling the creation of custom-designed materials with specific chemical or biological properties.

A molecular scaffold serves as a core structure to which other molecular fragments can be attached. mdpi.com In this context, the MTS group acts as a reactive scaffold component, providing a reliable chemical handle for covalently linking a desired molecular entity (like the butynyl group in 3-butynyl methanethiosulfonate) to a target. This strategy is central to building complex molecular architectures for applications ranging from drug discovery to materials science. rsc.org

Conceptual Frameworks for Interrogating Biological Systems with Chemical Tools

The use of chemical tools like this compound to study biology is guided by several conceptual frameworks that bridge chemistry and biology. These frameworks provide the intellectual foundation for designing and applying small molecules to probe, visualize, and manipulate complex biological processes. nih.govpsl.eu

One dominant framework is Chemical Biology , which employs the principles and techniques of chemistry to understand biological systems at the molecular level. nih.gov Chemical biologists design and synthesize novel molecular probes with specific properties to interact with biological targets in a controlled manner. psl.eu This approach is distinct from traditional biochemistry in its emphasis on using exogenous small molecules to perturb and study a system, rather than solely studying the endogenous components. The goal is often to investigate biological processes in their native context, such as inside living cells or organisms. nih.gov

Another important framework is Systems Biology , which seeks to understand the complex interactions within biological systems as a whole. researchgate.net This approach integrates information from various sources, including genomics, proteomics, and metabolomics, often with the aid of computational modeling. researchgate.net Chemical tools are vital to this framework as they allow for the systematic and targeted perturbation of specific nodes within a biological network. For example, a chemical inhibitor can be used to shut down a specific enzyme, and the resulting changes across the entire system can be monitored. This helps to map out functional relationships and understand the emergent properties of the system.

Finally, the Adverse Outcome Pathway (AOP) framework provides a structured way to link a molecular initiating event (e.g., the binding of a chemical to a receptor) to an adverse outcome at the organism or population level through a series of key events. researchgate.net While originally developed for toxicology, the AOP concept is a powerful tool for understanding how the interaction of a chemical tool with its target can lead to broader biological effects, providing a logical structure for integrating data from different levels of biological organization. researchgate.netfrontiersin.org Together, these frameworks guide the rational design and application of chemical reagents to unravel the complexities of living systems. annualreviews.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylsulfanylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKFQNLAZCMRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652503
Record name S-But-3-yn-1-yl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170318-61-2
Record name S-But-3-yn-1-yl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Butynyl Methanethiosulfonate

Established Synthetic Routes for 3-Butynyl Methanethiosulfonate (B1239399)

The synthesis of 3-butynyl methanethiosulfonate is primarily achieved through a reliable two-step process that leverages nucleophilic substitution reactions. This method has been successfully employed to produce the compound on a multi-gram scale. core.ac.uk

Two-Step Preparation via Sodium Methanethiosulfonate (Na-MTS) and Butynyl Bromide

The most common and well-documented synthesis of this compound involves a two-step procedure. core.ac.ukresearchgate.net The first step is the synthesis of sodium methanethiosulfonate (Na-MTS). This is accomplished by reacting chloromethylsulfonic acid with sodium sulfide. core.ac.uk

Following the preparation of Na-MTS, the second step involves a nucleophilic substitution reaction. core.ac.uk Na-MTS acts as the nucleophile, and it is reacted with butynyl bromide. core.ac.uk An excess of Na-MTS is typically used to drive the reaction to completion, yielding this compound. core.ac.uk This two-step method has proven effective for producing the desired compound in significant quantities. core.ac.uk

Nucleophilic Substitution Reactions in Methanethiosulfonate Synthesis

The synthesis of methanethiosulfonates, including this compound, is fundamentally based on nucleophilic substitution reactions. core.ac.ukyoutube.com In the case of this compound, the methanethiosulfonate anion (from Na-MTS) acts as a nucleophile, displacing the bromide leaving group from butynyl bromide. core.ac.uk

This reactivity is not limited to the synthesis of small molecules. Sodium methanethiosulfonate can also be used to modify polymers. For instance, it can react with polymers containing a bromide end group, such as those produced by Atom Transfer Radical Polymerization (ATRP), to introduce a masked thiol functionality. core.ac.uk This highlights the versatility of nucleophilic substitution reactions in the broader context of methanethiosulfonate chemistry. core.ac.uk The general principle of nucleophilic substitution is a cornerstone of organic synthesis, allowing for the formation of a wide variety of compounds. youtube.com

Optimization of Synthetic Conditions

The efficiency of chemical syntheses is often dependent on various reaction parameters. For the synthesis of this compound and related compounds, factors such as pH and solvent polarity can play a crucial role in maximizing yield and purity.

Influence of pH and Solvent Polarity on Reaction Efficiency

The polarity of the solvent can significantly impact the rate of nucleophilic substitution reactions. researchgate.net Polar solvents are generally favored for reactions involving charged intermediates and transition states, as they can stabilize these species. researchgate.net In the synthesis of this compound, which involves the reaction of an ionic nucleophile (Na-MTS) with an alkyl halide, the choice of a suitable polar solvent is important for efficient reaction kinetics. core.ac.ukresearchgate.net

While specific studies on the effect of pH on the synthesis of this compound are not extensively detailed in the provided results, the stability and reactivity of the reactants can be pH-dependent. For instance, the nucleophilicity of the methanethiosulfonate anion could be influenced by the pH of the reaction medium.

Design and Synthesis of Advanced Methanethiosulfonate Derivatives

The utility of this compound lies in its bifunctional nature, which allows for subsequent chemical modifications. This concept can be extended to create a variety of advanced methanethiosulfonate derivatives with tailored functionalities.

Strategies for Introducing Alkyne Functionalities for End-Group Functionalization

The terminal alkyne group in this compound is a key feature for end-group functionalization, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. core.ac.uk This strategy has been successfully used to attach alkyne-functionalized polymers to azide-functionalized surfaces. core.ac.uk

The synthesis of other alkyne-functionalized methanethiosulfonates can be envisioned by using different alkynyl halides in the reaction with Na-MTS. This approach allows for the creation of a library of methanethiosulfonate reagents with varying linker lengths and properties between the alkyne and the methanethiosulfonate group. These derivatives can then be used to introduce alkyne functionalities onto a wide range of molecules and materials, enabling further modification through click chemistry. core.ac.uk

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1170318-61-2C₅H₈O₂S₂164.25
Sodium MethanethiosulfonateNot AvailableCH₃NaO₂S₂134.14
Butynyl Bromide106-96-7C₄H₅Br132.99
Chloromethylsulfonic acid1756-33-8CH₃ClO₃S130.55
Sodium Sulfide1313-82-2Na₂S78.04
Methyl Methanethiosulfonate2949-92-0C₂H₆O₂S₂126.20

Development of Bis(methanethiosulfonate) Reagents

The development of bis(methanethiosulfonate) reagents represents a significant advancement in the field of chemical biology and polymer chemistry, extending the utility of monofunctional methanethiosulfonates. These reagents are classified as homobifunctional crosslinkers, characterized by the presence of two identical methanethiosulfonate (MTS) reactive groups within a single molecule. scbt.com Their primary function is to covalently link two similar functional groups, specifically thiols, thereby forming stable disulfide bonds. scbt.comcore.ac.uk This capability is instrumental for investigating the spatial organization of macromolecules, stabilizing protein structures, and creating complex multi-component assemblies. scbt.com

The fundamental reactivity of the MTS group involves a selective exchange reaction with a free thiol (sulfhydryl group), such as the side chain of a cysteine residue in a protein, to yield an unsymmetrical disulfide. core.ac.uk By incorporating two MTS groups into one molecule, researchers have created powerful tools for intramolecular and intermolecular crosslinking. The development of a variety of these reagents, often with spacers of different lengths separating the two MTS functions, allows for the precise probing of distances between thiol groups within a single protein or between different molecules. researchgate.net

Research findings have demonstrated the efficacy of homobifunctional MTS reagents in studying protein structure. For instance, in studies of membrane proteins, MTS crosslinking reagents of varying lengths were used to measure the proximity between specific cysteine residues introduced at different locations. researchgate.net Efficient intramolecular crosslinking was achieved only when the length of the reagent corresponded to the distance between the two targeted cysteine residues, providing valuable insights into the protein's conformational state. researchgate.net This strategic crosslinking helps to elucidate the structural and functional relationships within complex biological systems. scbt.com

The synthesis of these bifunctional reagents builds upon the chemistry established for monofunctional MTS compounds. While specific synthetic routes vary depending on the desired spacer, the core principle involves the introduction of two MTS moieties onto a central molecular scaffold.

Table 1: Functional Comparison of Monofunctional vs. Homobifunctional MTS Reagents

Feature This compound (Monofunctional) Bis(methanethiosulfonate) Reagent (Homobifunctional)
Number of Reactive MTS Groups One Two scbt.com
Primary Function Thiol modification; introduction of a functional group (e.g., alkyne) core.ac.uksurrey.ac.uk Crosslinking; bridging two thiol groups scbt.comresearchgate.net

| Outcome of Reaction with Thiols | Formation of a single disulfide bond, attaching the butynyl group to the target. | Formation of two disulfide bonds, creating a covalent bridge between two thiol-containing molecules or sites. scbt.com |

Table 2: Examples of Bis(methanethiosulfonate) Reagents and Applications

Reagent Key Structural Feature Research Application Example
1,1-Methanediyl Bismethanethiosulfonate Two MTS groups linked by a single methylene (B1212753) (-CH2-) bridge. Used as a short-range, homobifunctional crosslinker for forming disulfide bonds via thiol exchange. scbt.com
Variable-Length Bis(MTS) Reagents Two MTS groups connected by aliphatic chains of varying lengths (e.g., ethylene, propylene). Employed to probe the relative displacement and proximity of specific domains in proteins by testing which reagent length successfully crosslinks engineered cysteine residues. researchgate.net

| Bis(thiosulfonate) Reagents for Nucleic Acids | A central scaffold with two thiosulfonate groups. | Used in the synthesis of phosphorothiotriesters for the development of functionalized nucleic acids. google.com |

Reactivity and Mechanistic Investigations of 3 Butynyl Methanethiosulfonate

Thiol-Selective Reactions

The methanethiosulfonate (B1239399) (MTS) group is renowned for its specific and efficient reaction with sulfhydryl (thiol) groups. This reactivity is a cornerstone of its application in biochemistry and polymer science. MTS reagents, including 3-butynyl methanethiosulfonate, are favored over other reagents like iodoacetamides or maleimides for their ability to stoichiometrically alkanethiolate cysteine residues under mild conditions. ttuhsc.edu

Reversibility of Disulfide Formation with Reducing Agents

A key feature of the disulfide bond formed by the reaction of this compound is its reversibility. nih.gov Unlike the stable thioether bonds created by maleimide (B117702) chemistry, the disulfide linkage can be readily cleaved by the addition of thiol-containing reducing agents. ttuhsc.eduthermofisher.com This cleavage restores the original sulfhydryl group on the protein or other molecule. letstalkacademy.com

Commonly used reducing agents for this purpose include Dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (β-ME). letstalkacademy.comcsic.es DTT is particularly effective due to its ability to form a stable intramolecular disulfide ring after reducing the target disulfide bond. letstalkacademy.com Monothiols like β-mercaptoethanol can also be used, but often require a large excess to drive the reaction equilibrium towards the fully reduced state. csic.es This reversibility allows for the controlled attachment and subsequent removal of the butynyl moiety, a feature that is valuable in protein function studies and materials science. ttuhsc.edunih.gov

Reducing AgentTypeKey CharacteristicReference
Dithiothreitol (DTT)DithiolHighly effective; forms a stable cyclic disulfide, driving the reaction forward. letstalkacademy.com
2-Mercaptoethanol (β-ME)MonothiolEffective, but often used in large excess to shift equilibrium towards reduction. csic.es
Tris(2-carboxyethyl)phosphine (TCEP)PhosphineA non-thiol reducing agent, effective and does not interfere with subsequent maleimide reactions. thermofisher.comthermofisher.com

Intrinsic Reactivity Kinetics with Sulfhydryl Groups

The reaction between methanethiosulfonate reagents and sulfhydryl groups is characterized by rapid kinetics. The intrinsic reactivity of MTS reagents with small molecule thiols is generally high. ttuhsc.edu Studies have reported second-order rate constants on the order of 10^5 M⁻¹s⁻¹. ttuhsc.edu This high reaction rate allows for efficient labeling and modification of proteins under dilute conditions and on practical timescales.

For comparison, the reverse reaction, the reduction of a disulfide bond by a reducing agent, also has measurable kinetics. For example, the reduction of an engineered disulfide bond in a fluorescent protein by DTT was observed to have an apparent second-order rate constant of 24.8 M⁻¹min⁻¹ (or ~0.41 M⁻¹s⁻¹). embopress.org This highlights that while the formation reaction is exceptionally fast, the cleavage reaction is also kinetically accessible under appropriate conditions.

ReactionReactantsApproximate Second-Order Rate ConstantReference
Disulfide FormationMTS Reagent + Thiol~105 M-1s-1 ttuhsc.edu
Disulfide ReductionProtein Disulfide + DTT~0.41 M-1s-1 embopress.org

Role as an Electrophilic Sulfenylating Reagent

In its reaction with thiols, this compound functions as an electrophilic sulfenylating reagent. uantwerpen.be The sulfur atom of the methylthio group (-S-CH₃) in the thiosulfonate is electrophilic, meaning it is susceptible to attack by a nucleophile. scribd.comresearchgate.net In the context of thiol-selective reactions, the nucleophile is the thiolate anion (R-S⁻) formed from a cysteine residue. csic.es The thiolate attacks this electrophilic sulfur, leading to the displacement of the methanesulfinate (B1228633) anion (CH₃SO₂⁻) and the formation of the new disulfide bond. ttuhsc.edu This role as an electrophilic sulfur source is what enables the targeted C-S bond formation with a variety of nucleophiles, with thiols being particularly reactive. beilstein-journals.org

Reactivity of the Alkyne Moiety

The terminal alkyne group (a carbon-carbon triple bond) on this compound provides a second, distinct site for chemical modification. While the triple bond is rich in electron density, it is less reactive towards electrophiles than an alkene double bond. libretexts.org However, it is susceptible to various nucleophilic addition reactions, which are widely used in bioconjugation and materials synthesis. libretexts.orgmsu.edu

Applications in Nucleophilic Additions

Once the 3-butynyl group has been attached to a substrate (such as a protein or polymer) via the disulfide linkage, the terminal alkyne becomes a valuable handle for further functionalization. core.ac.uk This "click chemistry" handle allows for the attachment of other molecules bearing a complementary functional group.

Two prominent examples of nucleophilic additions involving this alkyne moiety are:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific "click" reaction where the terminal alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring. This method has been used to attach alkyne-functionalized polymers to azide-functionalized surfaces. core.ac.uk

Thiol-Yne Reaction: A terminal alkyne can react with a thiol, either through a radical-mediated or a base/nucleophile-initiated mechanism. researchgate.net In the nucleophilic pathway, a thiolate adds across the triple bond. This can be a powerful tool for creating hydrogels or for the dual functionalization of polymer chain ends. researchgate.net

Reaction NameReactant for AlkyneProduct LinkageKey FeaturesReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide (B81097) (R-N₃)TriazoleHighly efficient, specific, "click" chemistry. core.ac.uk
Nucleophilic Thiol-Yne AdditionThiol (R-SH)Vinyl SulfideCan be used for network formation and dual functionalization. researchgate.net
Hydration (Markovnikov Addition)Water (H₂O) with catalystMethyl KetoneAdds a carbonyl group. libretexts.orgmsu.edu

Participation in Cycloaddition Reactions

The chemical structure of this compound incorporates a terminal alkyne (a butynyl group), which serves as a highly versatile functional group for participating in cycloaddition reactions. These reactions are powerful tools in synthetic chemistry for the construction of cyclic compounds. The reactivity of the alkyne component allows it to act as a dipolarophile in [3+2] cycloadditions and as a dienophile in [4+2] cycloadditions, although the former is more common for alkynes.

A prominent example of a cycloaddition involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". libretexts.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgchemistrytalk.org The presence of the butynyl group makes this compound a suitable substrate for such transformations, enabling its conjugation to molecules bearing an azide group. libretexts.orgresearchgate.net The reaction is known for its high yield, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org

The reactivity of terminal alkynes in these cycloadditions can be influenced by several factors. Electron-deficient alkynes, for instance, often exhibit higher reactivity. mdpi.com While the methanethiosulfonate group is not strongly electron-withdrawing, the triple bond of the butynyl moiety is readily available for reaction with various 1,3-dipoles. Besides azides, other 1,3-dipoles like nitrones and azomethine imines can also undergo copper-catalyzed cycloadditions with terminal alkynes to yield five-membered nitrogen heterocycles. acs.org

The utility of the butynyl group in cycloadditions is not limited to CuAAC. Other metal-catalyzed or thermal cycloadditions are also possible. For instance, silver-catalyzed reactions of terminal alkynes can lead to various nitrogen-containing compounds. researchgate.net Furthermore, dearomative cycloadditions, such as the (4+3) cycloaddition of alkenylindoles with oxyallyl cations, demonstrate the broad potential of incorporating unsaturated functionalities into complex ring systems. nih.gov

Table 1: Examples of Cycloaddition Reactions Involving Terminal Alkynes

Cycloaddition TypeReactants (General)Product (General)Catalyst/Conditions
[3+2] Cycloaddition (CuAAC) Terminal Alkyne + Organic Azide1,4-Disubstituted 1,2,3-TriazoleCopper(I) salt
[3+2] Cycloaddition Terminal Alkyne + NitroneIsoxazolineThermal or Catalytic
[3+2] Cycloaddition Terminal Alkyne + Azomethine IminePyrazolidine derivativeCopper(I) salt
[4+2] Diels-Alder Alkyne (as Dienophile) + DieneCyclohexadiene derivativeThermal or Lewis Acid

Mechanistic Insights into Methanethiosulfonate Reactivity

The reactivity of the methanethiosulfonate group (CH₃S(O)₂S-) is characterized by its susceptibility to both ionic and radical reaction pathways. The specific pathway taken depends on the reaction conditions and the nature of the reacting species. rsc.org

Ionic and Radical Pathways

Ionic Pathway:

The predominant ionic pathway for methanethiosulfonates involves nucleophilic attack. The sulfur-sulfur bond in the thiosulfonate group is polarized, rendering the sulfenyl sulfur (the sulfur atom bonded to the butynyl group) electrophilic and susceptible to attack by nucleophiles. scbt.com This is the basis for the most common application of methanethiosulfonate reagents: the specific modification of sulfhydryl groups in cysteine residues of proteins. ttuhsc.edu

In this mechanism, a nucleophile (Nu⁻), such as a thiolate anion (RS⁻), attacks the electrophilic sulfenyl sulfur of this compound. This results in the cleavage of the S-S bond, forming a disulfide and releasing methanesulfinate (CH₃SO₂⁻) as a leaving group. ttuhsc.edu This Sɴ2-type reaction is typically fast and occurs under mild conditions. rsc.org The reaction is reversible upon the addition of a reducing agent like dithiothreitol (DTT). ttuhsc.edu

Radical Pathway:

Under different conditions, such as exposure to light or in the presence of a radical initiator, the methanethiosulfonate group can undergo reactions via a radical mechanism. ucr.edulibretexts.org This pathway involves the homolytic cleavage of the sulfur-sulfur bond. zenodo.org

The initiation step involves the breaking of the SO₂–S bond to generate a methanesulfonyl radical (CH₃SO₂•) and a butynylthiyl radical (HC≡C-CH₂-CH₂-S•). zenodo.orgmdpi.com These radical intermediates are highly reactive. purdue.edu The propagation phase of the reaction could involve these radicals adding across double or triple bonds or abstracting atoms from other molecules to form new radical species. libretexts.org For example, a sulfonyl radical can add to an alkene to form a carbon-centered radical. rsc.org Termination of the radical chain occurs when two radical species combine. libretexts.org While less common for synthetic applications involving specific modifications, understanding these radical pathways is crucial as they can lead to alternative, sometimes undesired, products. researchgate.net

Table 2: Comparison of Ionic and Radical Pathways for Methanethiosulfonate Reactivity

FeatureIonic PathwayRadical Pathway
Initiation Nucleophilic attack on the electrophilic sulfenyl sulfur.Homolytic cleavage of the S-S bond (e.g., by light or heat).
Key Intermediates Transition state involving the nucleophile and substrate.Free radicals (e.g., sulfonyl and thiyl radicals).
Bond Cleavage Heterolytic cleavage of the S-S bond.Homolytic cleavage of the S-S bond.
Typical Reactants Nucleophiles (e.g., thiolates, amines).Radical initiators, unsaturated compounds.
Products Disulfide and sulfinate leaving group.Variety of products from radical addition or abstraction.
Controlling Factors Presence of strong nucleophiles, solvent polarity.Presence of radical initiators, light, heat.

Applications of 3 Butynyl Methanethiosulfonate in Chemical Biology

Bioorthogonal Labeling Strategies

Bioorthogonal labeling involves the use of chemical reactions that can occur within living systems without interfering with native biochemical processes. Probes bearing alkyne or azide (B81097) tags can be attached to biomolecules, enabling their visualization and identification after conjugation with reporter tags like fluorophores or biotin (B1667282) via click chemistry. biorxiv.org 3-Butynyl methanethiosulfonate (B1239399) is engineered for such strategies, providing a terminal alkyne for bioorthogonal reactions after its covalent attachment to cysteine residues on proteins.

Metabolic Labeling of Biomolecules in Live Systems

Metabolic labeling is a technique where cells are supplied with a modified version of a natural building block, such as an amino acid or a sugar, containing a bioorthogonal tag like an alkyne. biorxiv.org The cell's own machinery then incorporates this analog into newly synthesized biomolecules.

While 3-butynyl methanethiosulfonate is not a metabolic precursor itself, it facilitates a related live-cell labeling strategy. It can be introduced to living cells to modify existing proteins through a chemoselective reaction. The MTS group reacts with solvent-accessible and reactive cysteine residues on cellular proteins, effectively tagging them with an alkyne handle. nih.govnih.gov This approach allows for the study of specific protein populations, such as those with hyperreactive cysteines which are often involved in catalysis or redox sensing. nih.gov This method of direct modification provides a snapshot of reactive proteins in a live system, complementing traditional metabolic labeling which tracks the synthesis of new biomolecules over time. For instance, researchers can investigate dynamic changes in thiol reactivity in response to stimuli like oxidative stress by using such cysteine-reactive probes. chemrxiv.org

Integration with Click Chemistry Methodologies

Once biomolecules are tagged with the alkyne group from this compound, they become substrates for click chemistry reactions. This two-step approach, where labeling is followed by a click reaction, is a cornerstone of activity-based protein profiling (ABPP). nih.govmdpi.com The small size of the alkyne tag minimizes cellular disruption, and its bioorthogonal nature ensures that the subsequent reaction with an azide-tagged reporter molecule is highly specific. mdpi.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that joins terminal alkynes with azides to form a stable 1,4-disubstituted triazole ring. nih.govrsc.org This reaction is widely used in bioconjugation due to its reliability and high yield under aqueous conditions. nih.govbeilstein-journals.org

After labeling a protein with this compound, the newly introduced alkyne handle is available for CuAAC. Researchers can then introduce an azide-functionalized reporter molecule, such as a fluorophore (for imaging) or a biotin tag (for affinity purification and mass spectrometry-based identification). nih.govstanford.edu The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. beilstein-journals.org Ligands like tris(benzyltriazolylmethyl)amine (TBTA) are often included to stabilize the copper(I) catalyst and improve reaction efficiency. mdpi.com

Table 1: Illustrative Components for a Typical CuAAC Reaction Following Protein Labeling

ComponentRoleExample
Alkyne-Modified BiomoleculeThe target molecule tagged with an alkyne handle.Protein-cysteine-S-S-CH₂CH₂C≡CH
Azide Reporter TagThe detection or purification molecule.Azide-fluorophore, Biotin-azide
Copper(I) CatalystCatalyzes the cycloaddition reaction.CuSO₄ / Sodium Ascorbate
Ligand (Optional)Stabilizes the catalyst and accelerates the reaction.TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
SolventReaction medium, often aqueous buffers.Phosphate-Buffered Saline (PBS) with co-solvents (e.g., DMSO, t-butanol)

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by using a strained cyclooctyne (B158145) instead of a simple terminal alkyne. nih.gov The high ring strain of cyclooctynes provides the driving force for the reaction with azides, eliminating the need for a metal catalyst. researchgate.net

While this compound itself contains a terminal alkyne and is thus primarily intended for CuAAC, the principles of SPAAC are central to bioorthogonal chemistry. In a SPAAC-based experiment, the roles would be reversed: a biomolecule would be tagged with an azide, and the reporter probe would contain a strained alkyne like dibenzocyclooctyne (DBCO). rsc.org SPAAC is particularly valuable for labeling molecules on the surface of or inside living cells where copper toxicity is a concern. nih.govnih.gov However, some cyclooctyne reagents have been noted to react with free thiols, which requires consideration during experimental design. mdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Development of Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.govwikipedia.org An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, and a reporter tag for detection or enrichment. stanford.eduwikipedia.org this compound functions as a two-part ABP system. The MTS group acts as the warhead targeting reactive cysteines, and the alkyne serves as a handle for the subsequent attachment of a reporter tag via click chemistry. nih.govmdpi.com This modular design allows for greater flexibility and improved cell permeability compared to probes with bulky tags pre-attached. mdpi.com

Functional Characterization in Complex Biological Samples

The application of probes like this compound enables the functional characterization of proteins on a large scale. Cysteine is a highly versatile amino acid, and its reactivity is often tuned to perform specific functions in catalysis, redox sensing, and metal coordination. nih.govnih.gov By profiling the reactivity of cysteines across the proteome, researchers can identify functionally important residues and proteins. nih.govresearchgate.net

The general workflow involves treating a complex proteome (e.g., a cell lysate) with the cysteine-reactive probe. msbioworks.com Following the labeling reaction, a reporter tag such as biotin-azide is attached via CuAAC. The biotinylated proteins are then enriched using streptavidin beads, separated from unlabeled proteins, and identified using tandem mass spectrometry. nih.gov This approach, often termed quantitative cysteine reactivity profiling, can reveal proteins with unusually reactive ("hyperreactive") cysteines, which are highly enriched in functional sites. nih.gov By comparing profiles between different biological states (e.g., healthy vs. disease, or untreated vs. drug-treated), researchers can gain insights into protein function and identify novel targets for drug development. nih.govpnas.org

Table 2: Example of Protein Functions Identified Through Cysteine Reactivity Profiling

Protein ClassFunction of Reactive CysteineSignificance in Characterization
ProteasesNucleophilic catalysis (e.g., Cysteine Proteases)Identifies active proteases involved in signaling and protein turnover.
KinasesCovalent drug target site (e.g., Cys in CDK7)Confirms drug-target engagement and identifies off-targets. msbioworks.com
Metabolic EnzymesCatalytic residue, Allosteric regulationReveals metabolic pathways that are active under specific conditions.
Redox ProteinsRedox sensing (e.g., Thioredoxin)Monitors cellular responses to oxidative stress. nih.gov
Structural ProteinsStructural disulfide bondsProvides information on protein folding and stability. pnas.org

Utilization as Chemical Probes for Target Interrogation

This compound (BTMTS) serves as a valuable chemical probe in the field of chemical biology, primarily due to its dual functionality. It possesses a methanethiosulfonate (MTS) group, which can react specifically with cysteine residues in proteins, and a terminal alkyne group that allows for subsequent bioorthogonal "click" chemistry reactions. This unique combination enables researchers to tag, identify, and study proteins in complex biological systems.

The ability of BTMTS to selectively label cysteine residues makes it a powerful tool for interrogating protein function, particularly in the context of disease. Many enzymes and regulatory proteins have critical cysteine residues within their active or allosteric sites. nih.gov By modifying these cysteines with BTMTS, researchers can modulate protein activity and observe the downstream effects in cellular or animal models of disease. This approach can help to elucidate the role of specific proteins in disease pathogenesis.

Furthermore, the alkyne handle introduced by BTMTS allows for the attachment of various reporter molecules, such as fluorophores or biotin, facilitating the visualization and isolation of the tagged proteins. This enables detailed studies of protein localization, interactions, and post-translational modifications, providing deeper insights into the molecular mechanisms underlying disease. Techniques like thermal proteome profiling (TPP) can be used to monitor the melting profile of thousands of proteins and has been successfully applied to identify drug targets and off-targets, as well as to study protein-metabolite and protein-protein interactions. nih.govnih.gov

The development of selective modulators for biological targets is a cornerstone of drug discovery. nih.gov BTMTS can be employed in fragment-based drug design strategies to identify and optimize new therapeutic agents. By using BTMTS to tag cysteine residues in a target protein, researchers can then use click chemistry to screen a library of small molecule fragments for their ability to bind to the tagged protein.

This approach allows for the identification of fragments that bind to specific sites on the protein, which can then be developed into more potent and selective inhibitors or activators. The versatility of the alkyne group allows for the facile synthesis of a diverse range of potential modulators, accelerating the drug discovery process. nih.gov This targeted approach offers an efficient alternative to costly high-throughput screening of large compound libraries. nih.gov

Interrogating Protein Function in Disease Models

Affinity Enrichment Protocols

Affinity enrichment is a crucial technique for isolating and identifying proteins of interest from complex biological mixtures. BTMTS, with its reactive MTS group and alkyne handle, is well-suited for this purpose.

BTMTS can be utilized in "catch-and-release" strategies for the purification of biomolecules. researchgate.net In this approach, a protein of interest containing a reactive cysteine is "caught" by reacting it with BTMTS that has been immobilized on a solid support. After washing away non-specifically bound proteins, the captured protein can be "released" by cleaving the disulfide bond formed between the protein and the BTMTS linker, often through the use of a reducing agent. This method allows for the efficient and specific isolation of target proteins for downstream analysis.

Step Description Key Reagent/Condition
Catch The target protein with an accessible cysteine residue reacts with immobilized BTMTS, forming a disulfide bond.BTMTS-functionalized solid support (e.g., beads)
Wash Unbound proteins and other cellular components are washed away.Appropriate buffer solutions
Release The disulfide bond is cleaved, releasing the purified target protein.Reducing agents (e.g., dithiothreitol (B142953), DTT)

This table illustrates the general workflow of a "catch-and-release" protocol using this compound.

Once proteins or peptides have been tagged with BTMTS, the alkyne handle provides a powerful tool for their selective enrichment. nih.govpolyu.edu.hk Using click chemistry, an azide-functionalized capture reagent, such as biotin-azide, can be attached to the alkyne-tagged biomolecules. These biotinylated proteins or peptides can then be selectively captured using streptavidin-coated beads. This method is highly specific and efficient, enabling the isolation of even low-abundance proteins from complex lysates for subsequent identification by mass spectrometry. While click chemistry is generally efficient, challenges such as low yield and poor selectivity can sometimes occur, requiring optimization of the reaction conditions. researchgate.net

"Catch-and-Release" Mechanisms for Biomolecules

Subcellular Localization Tracking and Imaging

Understanding the subcellular localization of a protein is critical to understanding its function. nih.govnih.gov BTMTS, in conjunction with fluorescence microscopy, enables the tracking and imaging of proteins within cells. After tagging a protein of interest with BTMTS, a fluorescent probe containing an azide group can be attached via click chemistry. This allows for the visualization of the protein's location and movement within different cellular compartments in real-time. nih.gov Super-resolution imaging techniques can further enhance the visualization of protein localization at the nanoscale. biorxiv.org This approach provides valuable information about how a protein's function is regulated by its spatial and temporal distribution within the cell. nih.govbiorxiv.orgfortunejournals.com

Advanced Protein Modification Strategies Utilizing 3 Butynyl Methanethiosulfonate

Site-Specific Protein Functionalization

Site-specific protein functionalization is a critical tool for studying protein structure and function in complex biological systems. mpg.deresearchgate.net It allows for the creation of semi-synthetic protein conjugates with enhanced features, such as traceable therapeutics. mpg.de The ability to introduce two different functionalities at distinct locations on a protein, known as dual functionalization, significantly broadens the capabilities of native proteins. mpg.de 3-Butynyl methanethiosulfonate (B1239399) serves as a bifunctional reagent, enabling such precise modifications.

Cysteine-Directed Chemical Modifications

Methanethiosulfonate (MTS) reagents are known for their specific and rapid reaction with the sulfhydryl groups of cysteine residues under mild conditions, forming a disulfide bond. interchim.fr This reaction is often more favorable than those with traditional reagents like iodoacetamides or maleimides. interchim.fr The reaction between 3-butynyl methanethiosulfonate and a protein cysteine residue results in the formation of a mixed disulfide, tethering the butynyl group to the protein. This butynyl group, with its terminal alkyne, acts as a bioorthogonal handle. This handle can then be used in subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules of interest, like fluorophores or drug molecules. biorxiv.org

The specificity of this modification for cysteine over other nucleophilic residues, such as lysine, is high, with a selectivity of over 1000-fold at a neutral pH. nih.gov This high degree of selectivity allows for targeted modification, even in the presence of multiple other potentially reactive amino acids. nih.gov The strategy of introducing a cysteine residue at a specific site in a protein through site-directed mutagenesis, followed by modification with an MTS reagent, is a widely used technique for mapping protein structure and function, known as the substituted-cysteine accessibility method (SCAM). interchim.frttuhsc.edu

Engineering of Novel Protein Conjugates

The dual reactivity of this compound makes it an excellent tool for engineering novel protein conjugates. uantwerpen.be The initial cysteine-specific modification introduces a terminal alkyne, which can then be coupled with a wide variety of azide-containing molecules through click chemistry. biorxiv.org This two-step process allows for the creation of diverse and complex protein conjugates.

This strategy has been employed to create various functionalized proteins, including:

Fluorescently Labeled Proteins: For imaging and tracking purposes. biorxiv.orgnih.gov

Protein-Protein and Protein-DNA Conjugates: To study interactions and create novel biomaterials. biorxiv.org

Immobilized Proteins: For applications in biocatalysis and diagnostics. biorxiv.org

Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is specifically attached to an antibody for targeted cancer therapy. biorxiv.org

The efficiency and modularity of this approach make it a valuable method for developing next-generation therapeutics and research tools. biorxiv.org

Modulation of Protein Activity and Stability

Beyond its use as a linker for conjugation, this compound can also be employed to directly modulate the function and stability of proteins through its interaction with cysteine residues.

Reversible Inhibition of Enzyme Function

The modification of cysteine residues within the active site of an enzyme by this compound can lead to the inhibition of its catalytic activity. nih.govbyjus.com This inhibition is often reversible. byjus.comucl.ac.uklibretexts.org The disulfide bond formed between the MTS reagent and the cysteine thiol can be cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT), which restores the enzyme's function. interchim.frttuhsc.edu This reversibility offers a distinct advantage over irreversible inhibitors, which permanently modify the enzyme. ucl.ac.ukdrughunter.com Reversible inhibition allows for the controlled "switching off" of enzymatic activity, which can be useful in both research and pharmaceutical applications. nih.govlibretexts.org

The nature of this inhibition can be competitive, where the inhibitor vies with the substrate for the active site. wikipedia.org Increasing the substrate concentration can overcome competitive inhibition. wikipedia.org

Protection of Redox-Sensitive Thiol Groups

Cysteine thiol groups are susceptible to oxidation, which can lead to irreversible damage and loss of protein function. Modification of these thiols with this compound can serve as a protective measure. nih.gov The resulting disulfide bond is more stable against oxidation than the free thiol. This protection is crucial for maintaining the integrity of proteins with functional thiol groups, especially during purification and refolding procedures. nih.gov For example, this strategy can prevent unwanted disulfide bond formation in cytoplasmic proteins, which can lead to their inactivation. plos.org Thiol-containing antioxidants are known to prevent the induction of extracellular vesicle release under pro-inflammatory and oxidative conditions, likely by protecting protein thiols from oxidation. nih.gov

Trapping Native Thiol-Disulfide States in Redox-Regulated Proteins

Thiol-disulfide exchange reactions act as molecular switches in a growing number of redox-regulated proteins. plos.orgresearchgate.net Determining the in vivo redox state of cysteine residues is crucial for understanding these regulatory mechanisms. plos.org Methanethiosulfonate reagents are used to "trap" the native thiol-disulfide state of proteins. nih.govnih.gov This process involves rapidly and irreversibly blocking all free thiols under denaturing conditions. umich.edu Subsequently, any existing disulfide bonds can be reduced and the newly freed thiols can be labeled, providing a snapshot of the protein's redox state at a specific moment. umich.edu

This thiol-trapping technique, combined with methods like two-dimensional gel analysis, allows researchers to identify proteins that undergo thiol modifications in response to cellular signals or stress conditions, such as oxidative stress. plos.orgnih.gov While effective, it is important to note that in vitro, MTS reagents can potentially induce the formation of additional disulfide bonds, a factor that must be considered during experimental design. nih.gov

Structural Elucidation through Cysteine Mutagenesis and Modification

Substituted-Cysteine Accessibility Method (SCAM)

The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the structure of proteins, especially membrane proteins like channels and transporters. nih.govucsd.edu The core principle of SCAM involves systematically replacing individual amino acids in a protein with cysteine residues through site-directed mutagenesis. interchim.fr These engineered proteins are then exposed to sulfhydryl-reactive reagents, such as those from the methanethiosulfonate (MTS) family. ucsd.eduglpbio.com

The MTS reagent will form a disulfide bond with the engineered cysteine only if that cysteine is physically accessible to the aqueous environment where the reagent is located. ucsd.eduinterchim.fr By observing which cysteine-substituted positions react, researchers can deduce critical structural information. ucsd.edu This includes identifying which residues line a water-filled channel pore, which are buried within the protein or lipid membrane, and how the protein's conformation changes in different functional states. nih.govucsd.edu

This compound is an MTS reagent that provides an additional layer of utility to the SCAM protocol. While it reacts with accessible cysteines like other MTS reagents, it simultaneously introduces a terminal alkyne. This alkyne group does not react with native biological functionalities, making it a bioorthogonal handle. interchim.fr After the initial accessibility mapping, this alkyne can be specifically targeted in a secondary reaction, known as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, to attach probes like fluorescent dyes or biotin (B1667282) tags for further study. interchim.fracs.org

Probing Accessibility of Cysteine Residues in Ion Channels and Receptors

Ion channels and receptors are prime targets for investigation using SCAM due to their complex membrane-spanning structures, which are often difficult to analyze by traditional methods like X-ray crystallography. By applying a series of MTS reagents with different physical properties (e.g., size or charge), SCAM can provide detailed insights into the architecture of these proteins. interchim.fr

For instance, studies on the creatine (B1669601) transporter have utilized MTS reagents to identify which residues in a transmembrane domain are accessible and form part of the substrate transport pathway. nih.gov In such experiments, researchers introduce cysteine mutations at various positions along a transmembrane segment. The subsequent inhibition of transporter function upon treatment with MTS reagents like 2-aminoethyl methanethiosulfonate (MTSEA) reveals which residues are accessible from the extracellular space and crucial for function. nih.gov Similarly, this approach has been used to identify key cysteine residues in the human equilibrative nucleoside transporter 1 (ENT1) that are involved in inhibitor binding and substrate transport.

The use of this compound in this context offers a significant advantage. After determining the accessibility of a specific cysteine residue in an ion channel, the installed alkyne handle can be used to "click" on a fluorescent probe. This enables advanced studies, such as using Förster Resonance Energy Transfer (FRET) to measure distances within the protein or to detect conformational changes in real-time upon ligand binding or channel gating. interchim.fr This two-step approach—first probing accessibility with the MTS function and then attaching a reporter molecule via the alkyne function—provides a level of detail that is difficult to achieve with simpler reagents.

Applications in Protein Engineering

Protein engineering aims to create novel proteins with enhanced or new functions. researchgate.net this compound serves as a key tool in this field, particularly for creating precisely modified proteins that mimic natural post-translational modifications or for assembling complex protein conjugates.

Site-Selective Glycosylation of Proteins

Glycosylation is a common and highly diverse post-translational modification that profoundly impacts protein function. However, natural glycoproteins often exist as a heterogeneous mixture of forms, making them difficult to study. ox.ac.uk Chemical methods that allow for the creation of homogeneous glycoproteins are therefore highly valuable. nih.gov

A powerful strategy involves introducing a cysteine residue at a desired glycosylation site via mutagenesis, followed by chemical modification of that cysteine. ox.ac.uk this compound is ideally suited for this application. The process occurs in two main steps:

Cysteine Modification: The target protein, engineered to have a unique cysteine at the desired location, is treated with this compound. The reagent's MTS group reacts specifically with the cysteine's thiol, forming a stable disulfide bond and leaving the terminal alkyne exposed on the protein surface.

Glycan "Click" Conjugation: A sugar molecule (glycan) that has been chemically synthesized to carry a complementary azide (B81097) group is then added. In the presence of a copper catalyst, a highly efficient and specific CuAAC click reaction occurs between the protein's alkyne and the glycan's azide, covalently attaching the sugar to the protein. interchim.frbiorxiv.org

This method allows for precise control over both the site of glycosylation and the structure of the attached glycan, enabling the synthesis of well-defined, homogeneous neoglycoproteins. ox.ac.uk These synthetic glycoproteins are invaluable for systematically studying the relationship between glycan structure and protein activity. ox.ac.uk

Integration of 3 Butynyl Methanethiosulfonate in Polymer Science

Functional Polymer Synthesis and End-Group Functionalization

The synthesis of polymers with defined end-groups is critical for the construction of advanced macromolecular architectures such as block copolymers, star polymers, and surface-grafted polymers. 3-Butynyl methanethiosulfonate (B1239399) provides an efficient route to achieving this control.

A primary application of 3-butynyl methanethiosulfonate is in the synthesis of polymers with a terminal alkyne group (ω-alkyne functionalized polymers). This is typically achieved through a post-polymerization modification strategy where a polymer chain with a terminal thiol group is reacted with this compound. The thiol group nucleophilically attacks the disulfide bond of the thiosulfonate, leading to the formation of a new disulfide linkage and tethering the butynyl group to the polymer terminus. researchgate.net This method effectively installs a reactive alkyne handle onto the polymer, making it ready for subsequent "click" reactions. researchgate.net The alkyne functionality is generally stable under these conditions and does not require protecting groups. researchgate.net

The reaction between a thiol-terminated polymer and this compound results in the formation of a mixed disulfide bridge. uantwerpen.be This disulfide linkage connects the polymer chain to the alkyne-containing fragment. rsc.org The formation of disulfide bonds is a well-established and efficient coupling chemistry in polymer science. rsc.orgchemrxiv.org This specific reaction is advantageous because it proceeds under mild conditions and is highly specific between the thiol and the thiosulfonate group, minimizing side reactions. researchgate.net The resulting disulfide bond is also of interest as it can be cleaved under specific reducing conditions, introducing a degree of reversibility or degradability to the system. rsc.orgrug.nl

Preparation of ω-Alkyne Functionalized Polymers

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that may be difficult to obtain through direct polymerization of functional monomers. nih.govkit.edukoreascience.kr this compound is an exemplary reagent for PPM. drexel.edu By first synthesizing a polymer with a reactive handle, such as a thiol, and then introducing the alkyne functionality in a separate step, potential issues like the incompatibility of the alkyne group with the polymerization conditions are circumvented. nih.gov This approach allows for the use of robust and well-controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to create well-defined precursor polymers, which are then quantitatively converted to the desired alkyne-terminated product using this compound. researchgate.netresearchgate.net

Controlled Radical Polymerization Techniques

Controlled or living radical polymerization (CRP) techniques have revolutionized polymer synthesis, allowing for unprecedented control over molecular weight, dispersity, and architecture. mdpi.comsigmaaldrich.com The compatibility of end-group modification reactions with these techniques is crucial for producing highly defined, functional materials.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). sigmaaldrich.com A key feature of RAFT-synthesized polymers is the presence of the thiocarbonylthio end-group, which can be chemically transformed into other functionalities.

A common transformation is the aminolysis of the RAFT end-group, which cleaves the thiocarbonylthio moiety to generate a terminal thiol on the polymer chain. rsc.orgrsc.org this compound is used as an efficient capping agent in this process. By performing the aminolysis in the presence of this compound, the newly formed polymer thiol reacts in situ to produce a stable, alkyne-terminated polymer. researchgate.net This one-pot method is highly efficient for creating end-functional polymers from precursors made by RAFT polymerization. researchgate.net

The table below summarizes the process for different polymer types.

Precursor PolymerPolymerization MethodPost-Polymerization ProcessResulting FunctionalityReference
Polystyrene-dithiobenzoateRAFTAminolysis in the presence of this compoundPolystyrene with terminal alkyne researchgate.net
Poly(methyl methacrylate)-dithiobenzoateRAFTAminolysis in the presence of this compoundPoly(methyl methacrylate) with terminal alkyne researchgate.net

This strategy combines the control of RAFT polymerization with the efficiency of thiosulfonate chemistry to produce well-defined telechelic polymers primed for applications in materials synthesis and bioconjugation.

Computational and Structural Biology Approaches with 3 Butynyl Methanethiosulfonate

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations and modeling are powerful computational methods for investigating the behavior of biomolecular systems at an atomic level. nih.gov These techniques are instrumental in understanding protein structures, conformational changes, and the intricate mechanisms of protein-ligand interactions. nih.gov For a reactive probe like 3-Butynyl Methanethiosulfonate (B1239399), these simulations provide critical insights into its interaction with target proteins and the subsequent structural and dynamic consequences of covalent modification.

Molecular modeling is employed to predict and analyze the binding of 3-Butynyl Methanethiosulfonate to a target protein. Initially, molecular docking simulations can identify potential binding poses of BTMTS within a cysteine-containing pocket prior to the covalent reaction. These simulations help in understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that orient the molecule for reaction.

Table 1: Example Parameters from a Molecular Dynamics Simulation of a BTMTS-Protein Complex This table presents illustrative data typical of what would be generated from an MD simulation to compare an unmodified (wild-type) protein to one covalently modified by BTMTS. The values are for demonstration purposes.

ParameterWild-Type Protein (Average)BTMTS-Modified Protein (Average)Interpretation
RMSD (nm) 0.350.55Increased deviation suggests a change in the protein's overall structure upon modification.
Rg (nm) 2.252.35A slight increase in Rg may indicate the modified protein has become less compact. plos.org
Hydrogen Bonds 195180A reduction in internal hydrogen bonds could point to localized unfolding or increased flexibility.

The introduction of this compound adds a new, flexible linker to a biomolecule. The conformational freedom of the butynyl group is a critical factor in how the label affects the biomolecule and how it can be utilized in subsequent experiments. Conformational analysis, using computational methods, explores the possible spatial arrangements of this linker. youtube.com

MD simulations are the primary tool for this analysis. ethz.ch By simulating the labeled biomolecule, researchers can generate an ensemble of structures representing the different conformations the butynyl group can adopt. This is crucial for understanding whether the appended tag is likely to interact with other parts of the biomolecule or if it will remain exposed to the solvent. In techniques like NMR, knowing the preferred conformations of the linker is essential for accurately interpreting distance restraints derived from the label. The analysis can reveal the range of motion and the most probable orientations of the terminal alkyne, which is vital for planning subsequent click chemistry reactions. nih.govmdpi.com

Analysis of Compound-Protein Interactions

Integration with Advanced Structural Elucidation Techniques

The true power of this compound is realized when its use is integrated with high-resolution structural biology methods. The covalent nature of the MTS group and the bioorthogonal alkyne handle allow it to function as a stable and versatile anchor for various structural probes.

X-ray crystallography and cryo-EM are the leading techniques for determining the three-dimensional structures of macromolecules at or near atomic resolution. bruker.comwikipedia.orgnih.gov X-ray crystallography requires the formation of well-ordered crystals, where the molecule's structure is determined by analyzing how the crystal diffracts X-rays. wikipedia.orglibretexts.org Cryo-EM involves flash-freezing molecules in a thin layer of ice and imaging them with an electron microscope to reconstruct a 3D model from thousands of individual particle images. umich.eduspringernature.com

This compound can be a valuable tool in both contexts. It can be used to trap a specific conformational state of a protein by covalently modifying a cysteine residue located in a flexible loop or at an allosteric site. This homogeneity can be crucial for obtaining the high-quality crystals needed for X-ray diffraction or for averaging the particle images in cryo-EM. nih.gov Furthermore, the terminal alkyne of a bound BTMTS molecule can be used as a chemical handle. Through click chemistry, a much larger molecule or a heavy atom cluster could be attached. This can aid in solving the phase problem in crystallography or serve as a fiducial marker to assist in particle alignment during cryo-EM image processing. rsc.org

Table 2: Potential Applications of BTMTS in Structural Biology Techniques

TechniqueApplication of this compoundPurpose
X-ray Crystallography Covalently modify a cysteine to lock a protein in a single conformation. nih.govOvercome conformational heterogeneity to improve crystal quality.
X-ray Crystallography Use the alkyne to attach a heavy atom cluster.Assist in solving the phase problem for structure determination.
Cryo-EM Covalently modify a protein to stabilize a specific state of a dynamic complex. nih.govReduce sample variability and improve the resolution of the 3D reconstruction. nih.gov
Cryo-EM Use the alkyne to attach a large, rigid marker molecule.Provide an additional feature for more accurate particle alignment and classification.

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. bruker.com It provides atomic-level information by probing the magnetic properties of atomic nuclei. researchoutreach.org The chemical environment of each atom influences its resonance frequency, and these "chemical shifts" can be used to map interaction sites and conformational changes. mdpi.com

The introduction of this compound into a protein can be monitored directly by NMR. The covalent modification of a cysteine residue will cause specific chemical shift perturbations in the surrounding amino acids, allowing for precise mapping of the binding site on the protein surface. This is particularly useful for validating docking models and confirming the site of modification.

Moreover, the alkyne group serves as a versatile anchor for attaching NMR-active probes. For instance, a paramagnetic spin label can be attached via click chemistry. This allows for the measurement of long-range distances within the protein or between the protein and a binding partner, providing crucial restraints for structure determination. In-cell NMR studies can also benefit from such specific labeling, enabling the study of protein structure and interactions within a living cellular environment. nih.gov

Applications in X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For a covalent probe like this compound, SAR studies would focus on how modifications to its structure affect its reactivity with target cysteines and its subsequent functional impact on the protein.

An SAR study on BTMTS would involve synthesizing a series of analogs and systematically evaluating their properties. Modifications could include altering the length of the alkyne-containing chain (e.g., propynyl, pentynyl), introducing substituents on the chain, or changing the leaving group (e.g., replacing the methanethiosulfonate with other sulfhydryl-reactive groups). nih.gov Each analog would then be tested for its rate of reaction with a model thiol compound like glutathione, as well as its ability to modify and affect the function of a target protein. Such studies can lead to the development of probes with optimized reactivity, selectivity, or specific downstream applications.

Table 3: Hypothetical Structure-Activity Relationship Data for BTMTS Analogs This table presents a conceptual SAR study. The data is illustrative and designed to show how structural changes might influence reactivity and functional effects.

CompoundLinker ModificationRate of Reaction with Glutathione (Relative)Inhibition of Target Enzyme (IC50, µM)
BTMTS -(CH₂)₂-C≡CH1.050
Analog 1 -CH₂-C≡CH1.145
Analog 2 -(CH₂)₃-C≡CH0.965
Analog 3 -(CH₂)₂-C≡C-CH₃0.880

This systematic approach provides valuable information for designing second-generation probes with fine-tuned properties for specific biological questions. nih.gov

Theoretical Predictions for Reaction Pathways and Ligand Binding

Computational and structural biology approaches are pivotal in predicting the behavior of reactive molecules like this compound (3-BMT) at the atomic level. These methods provide insights into potential reaction mechanisms and how the compound might interact with biological targets, guiding further experimental work. Theoretical predictions are primarily achieved through quantum mechanics (QM), molecular mechanics (MM), and hybrid QM/MM methods, as well as molecular dynamics (MD) simulations. naiss.se

Reaction Pathway Predictions

The reactivity of 3-BMT is centered on its two functional groups: the terminal alkyne and the methanethiosulfonate group. The latter is a known electrophile, capable of reacting with nucleophiles such as the thiol group of cysteine residues in proteins. Theoretical methods can elucidate the mechanisms of these reactions by mapping the potential energy surface.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate chemical reactivity. researcher.life DFT calculations can be employed to model the reaction of 3-BMT with a model nucleophile (e.g., methanethiol, representing a cysteine side chain). These calculations can identify the transition state structures and determine the activation energy barriers for competing reaction pathways. This allows for predictions about which reactions are kinetically favored. For instance, DFT can clarify whether a nucleophile would preferentially attack the sulfenyl sulfur of the thiosulfonate group or interact with the alkyne. orientjchem.org

Reactive Molecular Dynamics (ReaxFF-MD) simulations offer another powerful tool. Unlike traditional force fields, ReaxFF can model the formation and breaking of chemical bonds during a simulation, allowing for the observation of reaction dynamics in complex systems. researcher.lifeucl.ac.uk A ReaxFF-MD simulation could be used to study the decomposition of 3-BMT or its reaction with multiple species in a simulated biological environment, providing insights into the formation of intermediates and final products over time. rsc.org

The table below summarizes the application of these theoretical methods to predict the reaction pathways of this compound.

Computational MethodPurposePredicted Insight for this compound
Density Functional Theory (DFT)Calculation of electronic structure, transition state energies, and reaction energy profiles. orientjchem.orgDetermines the activation barriers for nucleophilic attack on the thiosulfonate group versus the alkyne, predicting the most likely reaction mechanism.
Quantum Mechanics/Molecular Mechanics (QM/MM)Models a reaction within a large system (e.g., an enzyme active site) by treating the reactive core with QM and the environment with MM. naiss.sePredicts how the protein environment influences the reaction pathway and energetics of 3-BMT binding covalently to a target cysteine residue.
Reactive Molecular Dynamics (ReaxFF-MD)Simulates chemical reactions in large, complex systems by dynamically modeling bond formation and breaking. ucl.ac.ukrsc.orgReveals complex reaction networks, potential side reactions, and the stability of reaction products in a simulated cellular environment.

Ligand Binding Predictions

Predicting how 3-BMT binds to a potential protein target is crucial for understanding its biological activity. This is typically a multi-step process involving molecular docking and molecular dynamics simulations.

First, if the 3D structure of a target protein is unknown, a homology model can be constructed based on the known structures of related proteins. nih.gov Next, molecular docking is used to predict the preferred binding orientation of 3-BMT within the protein's binding site. Docking algorithms sample a large number of possible conformations and score them based on factors like electrostatic and van der Waals interactions. nih.gov

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted binding pose and to refine the protein-ligand complex. mdpi.com An MD simulation models the movement of atoms over time, providing a dynamic picture of the interaction. nih.govunimi.it These simulations can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. mdpi.com From these simulations, the binding free energy can be calculated using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), which provides a more accurate estimation of binding affinity than docking scores alone. plos.org

The table below outlines typical parameters and analyses involved in a molecular dynamics simulation to study the binding of 3-BMT to a protein target.

Parameter / AnalysisDescriptionRelevance to 3-BMT Ligand Binding Study
Force FieldA set of parameters and equations used to describe the potential energy of the system's atoms (e.g., CHARMM, AMBER).Accurately models the intramolecular and intermolecular forces governing the protein and 3-BMT interactions.
Solvent ModelExplicit (e.g., TIP3P water) or implicit representation of the solvent.Simulates the effect of the aqueous cellular environment on the stability of the protein-ligand complex.
Simulation TimeThe duration of the simulation, typically in nanoseconds (ns) or microseconds (µs).Must be long enough to allow the complex to relax and to sample relevant conformational changes, ensuring the stability of the binding pose is accurately assessed. mdpi.com
Binding Free Energy Calculation (e.g., MM-GBSA)Post-simulation analysis to estimate the strength of the protein-ligand interaction. plos.orgRanks the binding affinity of 3-BMT against different targets or compares it with other ligands, helping to prioritize experimental validation.
Interaction AnalysisIdentification of specific hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein. mdpi.comReveals the key residues and forces responsible for anchoring 3-BMT in the binding pocket, providing a rationale for its binding specificity.

Innovations in Proteomics Driven by 3 Butynyl Methanethiosulfonate

Targeted Protein Identification and Characterization

The specific reactivity of 3-butynyl methanethiosulfonate (B1239399) with cysteine residues makes it an invaluable tool for targeted protein identification and characterization. rsc.org Cysteine residues are often found in the active sites of enzymes and play crucial roles in protein structure and function. By selectively labeling these residues, BTMTS allows for the enrichment and subsequent identification of specific classes of proteins, such as those involved in redox signaling or enzymatic catalysis. nih.gov

This targeted approach is particularly useful for identifying the protein targets of small molecule inhibitors or natural products. By competing with a BTMTS probe for binding to a protein's active site, researchers can identify the specific proteins that interact with a compound of interest. Furthermore, the ability to attach various reporter tags to the alkyne group enables the characterization of protein-protein interactions and the study of protein localization within the cell.

Recent studies have demonstrated the utility of cysteine-reactive probes in identifying novel therapeutic targets. nih.govnih.gov For instance, by screening libraries of cysteine-reactive fragments, researchers have been able to identify previously "undruggable" proteins and develop novel covalent inhibitors. nih.govcrick.ac.uk This approach, often referred to as covalent fragment-based ligand discovery, has the potential to significantly expand the landscape of tractable drug targets.

Mass Spectrometry-Based Proteomic Workflows

Mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the large-scale identification and quantification of proteins from complex biological samples. nih.govmdpi.comwjgnet.comwm.edu The integration of 3-butynyl methanethiosulfonate into MS-based workflows has significantly enhanced the capabilities of this technology. nih.gov

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography (LC) and tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex peptide mixtures. lcms.czmdpi.commdpi.comresearchgate.netfrontiersin.org LC separates peptides based on their physicochemical properties, while MS/MS provides information about their sequence and identity. The use of BTMTS in conjunction with LC-MS/MS allows for the selective enrichment and identification of cysteine-containing peptides.

After labeling proteins with BTMTS, the proteins are digested into peptides. The alkyne-tagged peptides can then be selectively captured using "click" chemistry, where the alkyne group reacts with an azide-functionalized solid support. This enrichment step significantly reduces the complexity of the sample, allowing for the detection of low-abundance proteins that might otherwise be missed. The enriched peptides are then eluted and analyzed by LC-MS/MS for identification and quantification. nih.gov This workflow has been successfully applied to a variety of proteomic studies, including the identification of redox-sensitive proteins and the profiling of enzyme activities.

Advanced Quantitative Proteomics Approaches

Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different samples. thermofisher.comnih.gov The use of this compound has enabled the development of advanced quantitative proteomics strategies. By using isotopically labeled versions of BTMTS, researchers can perform relative quantification of cysteine-reactive proteins between different experimental conditions.

For example, in a typical experiment, one cell population might be treated with a "light" version of BTMTS, while another is treated with a "heavy" version containing stable isotopes like carbon-13 or nitrogen-15. The two cell populations are then combined, and the proteins are analyzed by mass spectrometry. The ratio of the "heavy" to "light" signals for each peptide provides a precise measure of the relative abundance of that protein between the two conditions. This approach, known as stable isotope labeling with amino acids in cell culture (SILAC) when applied to metabolic labeling, can be adapted for use with chemical probes like BTMTS. doi.org

These quantitative methods are essential for understanding how protein expression and activity change in response to various stimuli, such as drug treatment or disease. embopress.org

Chemoproteomics for Unraveling Protein Homeostasis

Chemoproteomics utilizes chemical probes to investigate protein function and regulation on a proteome-wide scale. nih.govchomixbio.comnih.gov this compound is a powerful tool in this field, particularly for studying protein homeostasis, also known as proteostasis. doi.orgnih.govfrontiersin.org Proteostasis refers to the complex network of processes that control the synthesis, folding, trafficking, and degradation of proteins. nih.gov

By using BTMTS to label cysteine residues, researchers can monitor changes in protein conformation, stability, and degradation rates. chemrxiv.org For example, an increase in the reactivity of a particular cysteine residue might indicate that the protein is unfolding or has adopted a more accessible conformation. This information can be used to identify proteins that are targeted for degradation by the proteasome or other cellular quality control machinery.

Chemoproteomic studies using cysteine-reactive probes have provided valuable insights into the mechanisms of protein quality control and have identified key players in the cellular response to protein misfolding and aggregation, which are hallmarks of many neurodegenerative diseases. nih.gov

Activity-Based Protein Profiling (ABPP) in Proteomics

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses reactive chemical probes to assess the functional state of enzymes in complex proteomes. sioc-journal.cnuit.norsc.orgnih.gov this compound can be employed as an activity-based probe for enzymes that utilize a cysteine residue in their catalytic mechanism, such as certain proteases and oxidoreductases. nih.govresearchgate.net

The probe reacts covalently with the active-site cysteine, and the extent of labeling reflects the activity of the enzyme. nih.gov This allows for the direct measurement of enzyme activity in native biological systems, without the need for artificial substrates. nih.gov ABPP has been widely used to discover new enzyme inhibitors, to identify the targets of drugs, and to study the regulation of enzyme activity in various physiological and pathological processes. sioc-journal.cnresearchgate.net The integration of BTMTS and other alkyne-tagged probes into ABPP workflows has greatly expanded the scope and power of this technique. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Bioorthogonal Chemistries and Reagents

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a significant area of research for 3-butynyl methanethiosulfonate (B1239399). nih.govnih.govotago.ac.nz These reactions are characterized by their high selectivity and efficiency in complex biological environments. nih.gov The development of new bioorthogonal reactions is crucial for advancing our ability to study and manipulate biological molecules in their natural settings. nih.govrsc.org

One of the key strategies in developing new bioorthogonal reagents is the optimization of reaction kinetics and the design of fluorogenic reactions for bioimaging. rsc.org This includes the use of ring strain to activate substrates in cycloaddition reactions and the discovery of new ligands to accelerate metal-catalyzed reactions. rsc.org The alkyne group present in 3-butynyl methanethiosulfonate makes it a candidate for participation in such reactions, including cycloadditions. cymitquimica.com

Future research in this area will likely focus on creating mutually exclusive bioorthogonal reactions, allowing for the simultaneous labeling of multiple biomolecules within a cell. rsc.org This will require the design of novel reactant pairs and the refinement of existing bioorthogonal chemistries to ensure orthogonality and biocompatibility. nih.gov The ultimate goal is to expand the toolkit of chemical biologists, enabling more sophisticated investigations into cellular processes, protein dynamics, and molecular interactions. nih.gov

Design of Multifunctional Chemical Probes

Multifunctional chemical probes are powerful tools for studying complex biological systems, and this compound serves as a valuable component in their design. nih.govnih.gov These probes typically consist of three key elements: a ligand for target selectivity, a reporter group (like a fluorophore or affinity tag), and a reactive group for covalent modification of the target protein. The design of these probes is often modular, allowing for the rapid synthesis and screening of diverse chemical structures.

The "reverse design" approach is a notable strategy, where existing small molecules with known biological activity are modified to create high-quality labeled probes. semanticscholar.org This method ensures that the resulting probes retain high potency and selectivity for their intended targets. semanticscholar.org The methanethiosulfonate group in this compound can act as a reactive group, while the butynyl group can be functionalized with reporter tags.

Future developments in multifunctional probes will likely involve the creation of reagents that can introduce both the reactive and reporter groups simultaneously, further streamlining the synthesis process. Additionally, there is a growing interest in developing probes for visualizing and tracking endogenous ion channels and other neuronal receptors, which are implicated in numerous neurological diseases. nih.gov Structure-based design, informed by protein-probe structural data and proteomic mapping, will be crucial for the rational design of the next generation of chemical probes with enhanced specificity and utility in chemical biology and drug discovery. rsc.org

Expanding Applications in Complex Biological Systems

The application of chemical tools and "omics" technologies is essential for unraveling the complexity of biological systems. mdpi.comjanelia.org Systems biology, which aims to understand the function of biological systems at a global level, relies heavily on high-throughput technologies like proteomics and metabolomics. nih.gov Chemical probes, including those derived from this compound, play a critical role in these studies by enabling the identification and tracking of specific molecules within cells and tissues. janelia.org

One of the major challenges in this field is the development of tools to perturb and analyze biological networks in their native context. janelia.org This includes the design of imaging agents and methods to build artificial cellular networks for study. janelia.org The insights gained from these studies have significant implications for drug discovery and development, helping to prioritize drug targets and design more effective clinical trials. nih.gov

Future applications will likely focus on integrating data from multiple "omics" platforms to create a more holistic understanding of cellular processes. mdpi.com This multi-omics approach, combined with advanced chemical probes, will enhance our ability to study everything from the dynamics of individual proteins to the complex interactions within entire signaling networks. mdpi.comjanelia.org The continued development of synthetic biology will also provide new avenues for redesigning and engineering biological systems for therapeutic and research purposes. als-journal.com

Green Chemistry Considerations in Synthesis and Application

Green chemistry principles are increasingly being integrated into the synthesis and application of chemical compounds to minimize their environmental impact. snu.ac.krcore.ac.ukkamarajcollege.ac.in This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kamarajcollege.ac.inindianchemicalsociety.com Key principles of green chemistry include waste prevention, the use of catalysts instead of stoichiometric reagents, and designing chemicals for degradation. indianchemicalsociety.com

Future Interdisciplinary Research Avenues

The study of complex phenomena, whether in the chemical, biological, or social sciences, increasingly requires an interdisciplinary approach. interdisciplinarystudies.org The integration of knowledge and methodologies from different fields can lead to a more comprehensive and nuanced understanding. interdisciplinarystudies.org Research involving this compound is poised to benefit from such interdisciplinary collaborations.

For example, the development of new chemical probes (chemistry) can be directly applied to study complex neurological processes (neuroscience) or to develop new therapeutic agents (pharmacology). nih.gov Similarly, the application of systems biology and "omics" technologies (biology, computer science) is crucial for interpreting the large datasets generated by these probes. mdpi.comnih.gov

Future interdisciplinary research avenues could involve the fusion of synthetic biology with materials science to create novel biocompatible materials or the combination of green chemistry principles with metabolic engineering to develop sustainable methods for producing valuable chemicals. As research questions become more complex, the need for collaboration across traditional disciplinary boundaries will only increase, fostering innovation and leading to new discoveries. interdisciplinarystudies.org

Q & A

Q. What are the optimal conditions for synthesizing and purifying 3-Butynyl Methanethiosulfonate?

The synthesis typically involves reacting methanethiosulfonic acid with 3-butynol under controlled conditions. A two-step protocol is recommended:

  • Step 1: Acid-catalyzed esterification using a dehydrating agent (e.g., DCC/DMAP) to minimize side reactions.
  • Step 2: Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a non-polar solvent to isolate the product.
    Critical parameters include maintaining anhydrous conditions, temperature control (0–4°C during reaction), and monitoring reaction progress via TLC or HPLC .

Q. How does this compound interact with cysteine residues in proteins?

The compound reacts selectively with free thiol (-SH) groups via nucleophilic substitution, forming a disulfide bond with the cysteine residue. Key considerations:

  • pH dependency: Optimal reactivity occurs at pH 7.0–8.5, where thiolate ions (S⁻) are prevalent.
  • Quenching: Use excess reducing agents (e.g., TCEP or DTT) post-reaction to terminate unreacted reagent.
  • Validation: Confirm modification via mass spectrometry (MALDI-TOF or LC-MS/MS) or Ellman’s assay for residual thiol quantification .

Advanced Research Questions

Q. How can this compound derivatives be applied in site-directed spin labeling (SDSL) for EPR studies?

The compound’s alkyne group enables bioorthogonal conjugation (e.g., via CuAAC "click chemistry") with spin probes like nitroxides. Protocol steps:

  • Step 1: Introduce a cysteine residue at the target site via mutagenesis.
  • Step 2: React with this compound to install a terminal alkyne.
  • Step 3: Conjugate with an azide-functionalized spin label (e.g., MTSL-azide) for EPR analysis.
    This approach allows precise mapping of protein conformational dynamics, such as ligand-induced changes in ion channels .

Q. What strategies resolve contradictions in reported reactivity data for this compound in redox-sensitive systems?

Discrepancies often arise from variations in:

  • Redox environment: Competing thiol-disulfide exchange reactions (e.g., glutathione interference).
  • Steric hindrance: Bulky residues near the target cysteine reduce modification efficiency.
    To address this:
  • Control experiments: Include redox buffers (e.g., GSH/GSSG gradients) to mimic physiological conditions.
  • Structural modeling: Use MD simulations to predict accessibility of cysteine residues.
  • Cross-validation: Compare results with orthogonal probes like maleimides or iodoacetamides .

Q. How can this compound be integrated into proteomic workflows for studying post-translational modifications (PTMs)?

The compound’s alkyne handle facilitates enrichment of modified peptides via click chemistry. A typical workflow includes:

  • Step 1: Treat protein lysates with this compound to label free thiols.
  • Step 2: Perform tryptic digestion, then conjugate with biotin-azide for streptavidin-based enrichment.
  • Step 3: Analyze via LC-MS/MS with iTRAQ or TMT labeling for quantification.
    This method is particularly useful for profiling redox-sensitive PTMs in complex biological samples, such as tumor microenvironments .

Methodological Considerations Table

Application Key Parameters Validation Techniques References
Protein thiol modificationpH 7.5, 1 mM reagent, 30 min incubationLC-MS/MS, Ellman’s assay
Spin labeling for EPRCuSO₄/THPTA catalyst, 1:3 molar ratioContinuous-wave EPR, DEER spectroscopy
Proteomic profilingClick chemistry enrichment, TMT labelingMaxQuant analysis, FDR <1%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.